Galtamycin

Beschreibung

Eigenschaften

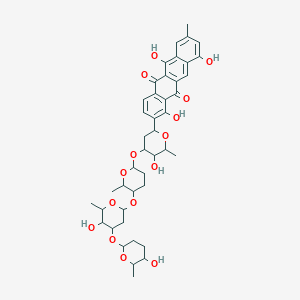

CAS-Nummer |

103735-89-3 |

|---|---|

Molekularformel |

C43H52O15 |

Molekulargewicht |

808.9 g/mol |

IUPAC-Name |

1,6,10-trihydroxy-2-[5-hydroxy-4-[5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |

InChI |

InChI=1S/C43H52O15/c1-17-12-25-24(28(45)13-17)14-26-37(42(25)50)41(49)23-7-6-22(40(48)36(23)43(26)51)30-15-31(38(46)20(4)52-30)57-34-11-9-29(19(3)54-34)56-35-16-32(39(47)21(5)55-35)58-33-10-8-27(44)18(2)53-33/h6-7,12-14,18-21,27,29-35,38-39,44-48,50H,8-11,15-16H2,1-5H3 |

InChI-Schlüssel |

KQEPMSUORBBRDK-UHFFFAOYSA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |

Kanonische SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |

Synonyme |

galtamycin |

Herkunft des Produkts |

United States |

Biosynthesis of Galtamycin

Producer Microorganisms and Fermentation Studies

The production of galtamycin and its related analogues is observed across several actinobacterial species, highlighting the diverse biosynthetic capabilities within this phylum. Fermentation studies are crucial for the isolation and characterization of these compounds.

Micromonospora Species as Primary Producers

Micromonospora species are recognized as significant producers of galtamycin and its derivatives. Notably, Micromonospora sp. Tü 6368, isolated from a soil sample in Romania, has been identified as a producer of galtamycin B, alongside other novel secondary metabolites such as retymicin and saquayamycin (B1681451) Z wikipedia.orgwikiwand.comscribd.com. The detailed screening of secondary metabolites from Micromonospora sp. Tü 6368 has revealed the production of various type II polyketide compounds, including tetracenequinones like galtamycin B. Fermentation processes for these strains have been established to facilitate the isolation and study of galtamycin B.

Streptomyces Species as Producers

Streptomyces species also contribute to the production of galtamycin. An unspecified Streptomyces sp. was initially reported to produce galtamycin, isolated from a soil sample collected in the Gorno-Altai Autonomous Region. Another strain, Streptomyces sp. WC76535, has been shown to produce galtamycin along with new naphthacenequinone glycosides, quanolirones I and II, from its fermentation broth. Furthermore, marine-derived Streptomyces cyaneofuscatus M-27 and Streptomyces carnosus M-40 have been identified as producers of galtamycin B, among other anthracycline family compounds. These findings underscore the widespread distribution of galtamycin-producing capabilities within the Streptomyces genus, including marine environments.

Table 1: Key Galtamycin Producer Microorganisms

| Microorganism Strain | Galtamycin Compound(s) Produced | Origin/Isolation Source |

| Micromonospora sp. Tü 6368 | Galtamycin B, Retymicin, Saquayamycin Z wikipedia.orgwikiwand.comscribd.com | Soil (Romania) wikiwand.comscribd.com |

| Streptomyces sp. | Galtamycin | Soil (Gorno-Altai Autonomous Region) |

| Streptomyces sp. WC76535 | Galtamycin | Fermentation broth |

| Streptomyces cyaneofuscatus M-27 | Galtamycin B | Marine macroalgae (Cantabrian Sea) |

| Streptomyces carnosus M-40 | Galtamycin B | Marine macroalgae (Cantabrian Sea) |

Polyketide Synthase Pathways

The core structure of galtamycin, characteristic of anthracyclines, is assembled through polyketide synthase (PKS) pathways, specifically involving the Type II system.

Type II Polyketide Synthase System Involvement

Galtamycin, classified as an anthracycline, and galtamycin B, identified as a tetracenequinone, are biosynthesized via Type II Polyketide Synthase (PKS) systems. Unlike Type I PKSs, which are large modular enzymes, Type II PKSs consist of dissociated, monofunctional enzymes. The minimal Type II PKS cassette, crucial for the polyketide core synthesis, typically comprises an acyl carrier protein (ACP), a ketosynthase (KS), and a chain length factor (CLF). This system iteratively extends a polyketide chain, which then undergoes cyclization and further modifications. The biosynthetic gene cluster (saq gene cluster) responsible for saquayamycin Z and galtamycin B in Micromonospora sp. Tü6368 has been cloned and characterized, demonstrating its involvement in Type II PKS and saccharide biosynthesis.

Decaketide Backbone Assembly from Acetate (B1210297) Units

The tetracyclic aglycone, or chromophore, of anthracyclines like galtamycin is derived from a decaketide backbone. This backbone is constructed through the sequential condensation of acetate units wikiwand.com. Isotopic labeling experiments, such as feeding with [1-13C]- and [1,2-13C]-acetate, have confirmed that all carbon atoms of the aglycone moiety originate from acetate precursors wikiwand.com. For instance, studies on the related angucycline landomycin A demonstrated that its aglycone, landomycinone, is formed from a decaketide intermediate with all carbons derived from acetate wikiwand.com. The cyclization process in Type II PKS systems for decaketides often involves specific regioselective closures, such as C7–C12 and C5–C14 cyclizations, followed by C3–C16 cyclization for anthracyclines. The formation of linear polyketides like galtamycin B from angular polyketide precursors through rearrangement has also been suggested.

Saccharide Chain Elucidation and Glycosylation Mechanisms

Galtamycin is characterized by its chromophore linked to saccharide chains. The elucidation of these sugar chains and the mechanisms of their attachment are critical aspects of galtamycin biosynthesis.

Galtamycin B, a tetracenequinone, and saquayamycin Z, an angucyclic antibiotic, are produced from the same biosynthetic gene cluster in Micromonospora sp. Tü6368, indicating a shared pathway for their structural assembly. The entire biosynthetic gene cluster (saq gene cluster) has been cloned and analyzed, revealing approximately 31 genes likely involved in the formation of both saquayamycin Z and galtamycin B.

The assembly of the complex saccharide chains is mediated by specific glycosyltransferases (GTs). Research has identified and elucidated the function of five glycosyltransferases within the galtamycin B and saquayamycin Z biosynthetic pathway, shedding light on the intricate process of sugar chain assembly. These enzymes catalyze the regio- and stereospecific transfer of nucleoside-diphosphate (NDP)-activated sugars to either the aglycone or to other sugar residues, often in an iterative manner to build long oligosaccharide chains.

Galtamycin B and saquayamycin Z are known to possess extensive saccharide side chains. Specifically, they feature a pentasaccharide unit attached at the 3-O position, composed of a sequence of L-rhodinose, D-olivose, L-rhodinose, D-olivose, and L-rhodinose. Additionally, a C-glycosidically linked tetrasaccharide, containing D-olivose and other 2-deoxy sugars, is present at the 9-position of the molecule. Studies on related angucyclines, such as P-1894B and grincamycin, provide further insights into these mechanisms, where C-glycosyltransferases (e.g., GcnG3) initiate sugar attachment at the C-9 position, followed by O-glycosyltransferases (e.g., GcnG1, GcnG2) adding further saccharide units.

Table 2: Saccharide Chain Components of Galtamycin B and Saquayamycin Z

| Saccharide Chain Location | Sugar Composition (Sequence) | Linkage Type (where specified) |

| 3-O position | L-rhodinose, D-olivose, L-rhodinose, D-olivose, L-rhodinose | O-glycosidic |

| 9-position | D-olivose, 2-deoxy sugars | C-glycosidic |

Characterization of Saccharide Side Chains

The saccharide side chains are crucial components of Galtamycin B's structure. Galtamycin B, along with saquayamycin Z, features a pentasaccharide at the 3-O position and a C-glycosidically linked tetrasaccharide at the 9-position nih.gov. These saccharide chains are composed of specific deoxy sugars, including L-rhodinose, D-olivose, and 2-deoxy-L-fucose nih.gov. The long sugar chain is notably bonded as a phenolic glycoside to the aglycone moiety, representing a distinctive structural characteristic among quinone glycoside antibiotics metabolomicsworkbench.org. Earlier descriptions of "galtamycin" (not specifically Galtamycin B) also mentioned it consisting of a chromophore and three unidentified sugars, or a trisaccharide comprising two L-rhodinose fragments and one D-olivose fragment linked to galtamycinone (B1250251) metabolomicsworkbench.orgreadthedocs.io.

Role of Glycosyltransferases in Saccharide Assembly

Glycosyltransferases (GTs) play a pivotal role in the assembly of the complex saccharide chains of Galtamycin B. In Micromonospora sp. Tü6368, five specific glycosyltransferases have been identified and their functions elucidated in the biosynthesis of both saquayamycin Z and galtamycin B nih.govthegoodscentscompany.com. These enzymes are responsible for transferring activated sugar moieties to acceptor molecules, thereby forming glycosidic bonds researchgate.netctdbase.org. Investigations involving the inactivation of these glycosyltransferase genes have led to the production of novel galtamycin derivatives, providing valuable insights into the precise mechanisms of sugar chain assembly nih.gov. The ability of glycosyltransferases to attach sugars regio- and stereo-specifically is essential for the biological activity of many natural products, and their substrate flexibility is a key aspect of generating structural diversity ctdbase.orgnih.gov.

Biosynthetic Gene Cluster Analysis

The biosynthesis of Galtamycin B is governed by a dedicated gene cluster, which has been extensively studied to understand the enzymatic steps involved in its formation.

Cloning and Sequencing of Galtamycin Biosynthetic Gene Clusters

The entire biosynthetic gene cluster responsible for the formation of saquayamycin Z and Galtamycin B, known as the saq gene cluster, has been successfully cloned and characterized from Micromonospora sp. Tü6368 nih.gov. DNA sequence analysis of a 36.7 kb region within this cluster revealed the presence of 31 genes that are likely involved in the biosynthesis of both compounds nih.gov. The structural similarity between saquayamycin Z and Galtamycin B suggests a common biosynthetic pathway, a hypothesis that has been confirmed through heterologous expression experiments and targeted gene inactivations nih.gov. These studies unambiguously demonstrated that both compounds originate from the same gene cluster nih.gov.

Genomic and Bioinformatic Approaches for Gene Cluster Identification

Genomic and bioinformatic approaches have been instrumental in identifying and analyzing the Galtamycin biosynthetic gene cluster. The initial identification of the saq gene cluster relied on DNA sequence analysis nih.gov. Modern bioinformatic tools, such as antiSMASH, are commonly employed to identify regions in bacterial and fungal genomes that encode enzymes involved in specialized metabolite biosynthesis pathways wikipedia.orgwikipedia.org. These tools work by identifying "signature enzymes" (e.g., polyketide synthases) that form the core of a gene cluster and then predicting neighboring genes involved in the pathway wikipedia.org. Advanced bioinformatic pipelines can also analyze the spatial distribution of gene family members within chromosome-level genomes to identify and visualize gene clusters wikipedia.orgnih.gov.

Transcriptional Regulation of Biosynthetic Gene Clusters

The production of secondary metabolites like Galtamycin is tightly regulated at the transcriptional level. Biosynthetic gene clusters (BGCs) typically contain genes encoding pathway-specific or cluster-situated regulatory proteins uchile.cl. While specific detailed mechanisms for Galtamycin B's transcriptional regulation are part of the broader saq cluster regulation, the presence of transcriptional regulatory proteins has been noted in relation to other galtamycin variants, such as galtamycin C and galtamycin D. In general, these regulatory genes are influenced by global regulators that integrate physiological and environmental signals to control the production of multiple secondary metabolites uchile.cl. This intricate regulatory network ensures that the biosynthesis of complex compounds like Galtamycin B is precisely controlled.

Exploration of Biosynthetic Shunt Products

The study of biosynthetic pathways often reveals the existence of shunt products, which are alternative metabolites formed during the biosynthesis process. In the context of Galtamycin, the inactivation of specific glycosyltransferase genes has been shown to lead to the production of novel saquayamycin and galtamycin derivatives, indicating the presence of biosynthetic shunts nih.gov. Furthermore, research has demonstrated that tetracenequinones, a class of compounds to which Galtamycin B belongs, can be formed from angucyclines through specific biosynthetic transformations nih.gov. This phenomenon is also observed in other angucycline pathways, where intermediates like rabelomycin (B1204765) and 5-hydroxy-rabelomycin can accumulate as shunt products when certain enzymatic steps are altered or bypassed nih.govwikipedia.org.

Molecular Mechanisms of Action of Galtamycin

Cellular and Subcellular Effects

Galtamycin exerts its biological effects through direct interactions within cells, leading to significant alterations in cellular processes and viability.

Induction of Cytostatic Effects

Galtamycin B, a specific variant of the compound, has been shown to exhibit cytostatic effects on various human tumor cell lines. scispace.comresearchgate.netnih.govscispace.com Cytostatic activity refers to the ability of a substance to inhibit cell growth and proliferation, effectively halting the cell cycle without necessarily inducing immediate cell death. This effect has been observed in studies evaluating the activity of Galtamycin B alongside other secondary metabolites isolated from Micromonospora sp. Tü 6368, such as retymicin and saquayamycin (B1681451) Z. researchgate.netnih.gov

While direct IC50 values for Galtamycin B against specific cell lines were not consistently detailed across all sources, related angucycline compounds have demonstrated potent cytotoxic activities. For instance, saquayamycin B displayed significant cytotoxic activity against hepatoma carcinoma cells, including HepG-2, SMMC-7721, and plc-prf-5, with IC50 values as low as 0.033 µM for SMMC-7721 cells. preprints.org Similarly, lumichrome (B1664701) and its synthetic derivative showed cytotoxic activity against Hep3B liver carcinoma cells, with IC50 values of 8.9 and 16.6 µg/ml, respectively. researchgate.net These findings suggest that the cytostatic effects observed for Galtamycin B are consistent with the broader cytotoxic potential of the angucycline class.

The following table summarizes reported cytotoxic activities of related angucycline compounds:

| Compound | Cell Line | IC50 Value | Reference |

| Saquayamycin B | HepG-2 | 0.135 µM | preprints.org |

| Saquayamycin B | SMMC-7721 | 0.033 µM | preprints.org |

| Saquayamycin B | plc-prf-5 | 0.244 µM | preprints.org |

| Lumichrome | Hep3B | 8.9 µg/ml | researchgate.net |

| Lumichrome (Synth. Deriv.) | Hep3B | 16.6 µg/ml | researchgate.net |

Apoptosis Induction Pathways

Activation of apoptosis, or programmed cell death, is assumed to be a primary mechanism of action for Galtamycin B and other related substances like retymicin and saquayamycin Z. researchgate.net Although the precise pathways for Galtamycin B require further dedicated study, evidence from other angucyclines provides insight into potential mechanisms.

For example, saquayamycin B has been directly shown to induce apoptosis in SMMC-7721 cells, characterized by morphological changes observed through DAPI staining. preprints.orgresearchgate.net Another angucycline, landomycin E, is known to induce apoptotic cell death through rapid mitochondrial damage, followed by the activation of complex caspase cascades. mdpi.com These findings suggest that Galtamycin, as an angucycline, may similarly trigger intrinsic apoptotic pathways, leading to the demise of target cells.

Interference with Transcriptional Processes

Interference with transcriptional processes is also assumed to be a primary mechanism contributing to the biological activity of Galtamycin B, along with other compounds from Micromonospora sp. Tü 6368. researchgate.net This interference can disrupt the fundamental cellular machinery responsible for gene expression and protein synthesis.

A related compound, lumichrome, is hypothesized to integrate into RNA during transcription due to its structural resemblance to alloxazine. This integration could result in the formation of a non-functional RNA analog, thereby suppressing protein synthesis and ultimately inhibiting cell development. researchgate.net Furthermore, the biosynthesis of Galtamycin C has been linked to transcriptional regulatory cascades, indicating a complex interplay between the compound and cellular transcriptional machinery. universiteitleiden.nlresearchgate.net

Molecular Target Interactions

The specific molecular targets of Galtamycin are crucial for understanding its precise mechanism of action at a biochemical level.

DNA Gyrase Inhibition and DNA Supercoiling Modulation (Comparative studies with related angucyclines)

Galtamycin has been identified as an inhibitor of bacterial DNA gyrase, an essential enzyme critical for bacterial survival, making it a significant target for antibacterial therapies. researchgate.netresearchgate.netnih.gov DNA gyrase is a type IIA topoisomerase involved in vital processes such as DNA replication, transcription, and chromosome segregation by controlling DNA supercoiling. researchgate.netmdpi.com

Computational studies, including structure-based virtual screening and molecular dynamics simulations, have investigated the binding of Galtamycin (PubChem CID 163726) to the GyrA subunit of DNA gyrase. researchgate.netresearchgate.net These studies demonstrated that Galtamycin exhibits strong binding affinity to the active site of GyrA, comparable to or even higher than reference compounds like SD8 and other known inhibitors such as Quanolirone I and Vineomycin a1. researchgate.netresearchgate.net The interaction involves the stabilization of the gyrase-DNA cleavage complex, which ultimately inhibits the re-ligation of DNA, acting as a "DNA gyrase poison" and impairing the enzyme's catalytic activity. mdpi.com

The predicted binding affinities of Galtamycin and related compounds to GyrA are presented below:

| Compound | Binding Affinity (kcal/mol) | Reference |

| Galtamycin | -12.126 | researchgate.net |

| Quanolirone I | -11.893 | researchgate.net |

| Vineomycin a1 | Not explicitly stated in terms of binding affinity, but compared in simulations | researchgate.net |

| SD8 (Reference) | Not explicitly stated in terms of binding affinity, but compared in simulations | researchgate.net |

Other Putative Molecular Targets (Inferred from angucycline class)

Beyond DNA gyrase, other molecular targets are inferred for Galtamycin based on the known mechanisms of action of other compounds within the broader angucycline class. These include:

Topoisomerase Activity Inhibition : Marine glycosides, a class that includes angucyclines, have been shown to inhibit topoisomerase activity. mdpi.com Topoisomerases are enzymes crucial for DNA replication and transcription, and their inhibition can lead to DNA damage and cell death.

DNA Polymerase Alpha Inhibition : Some angucyclines, such as Thiocoraline, have been reported to mediate their antitumor activity through DNA polymerase alpha inhibition. scispace.com DNA polymerase alpha is essential for DNA replication, and its inhibition can lead to cytostatic or cytotoxic effects.

Membrane Permeability and Transport Carriers : Various marine glycosides can influence membrane permeability and affect membrane transport through their impact on transport carriers and pumps. mdpi.com This could potentially alter cellular uptake or efflux of various molecules, contributing to their biological effects.

These inferred mechanisms highlight the multifaceted nature of angucycline activity and suggest additional avenues through which Galtamycin may exert its biological effects.

Preclinical Investigations of Galtamycin Bioactivity Non Clinical Focus

In Vitro Studies on Cellular Models

In vitro studies utilize various cell lines to assess Galtamycin's direct impact on cellular processes, providing foundational insights into its bioactivity.

Investigations into Galtamycin's in vitro bioactivity have revealed varying degrees of susceptibility across different cell lines. Galtamycin B, for instance, has demonstrated cytostatic activity against several human tumor cell lines researchgate.net. This indicates an ability to inhibit cell proliferation or growth in these cancerous models. In contrast, Galtamycin C exhibited no significant cytotoxicity at concentrations up to 40 µM when tested against normal human liver cells (LO2) and various human hepatoma carcinoma cell lines, including HepG-2, SMMC-7721, and Plc-prf-5 preprints.orgmdpi.commdpi.com. Early studies on a general "galtamycin" also reported low antitumor activity and inactivity against a range of gram-positive and gram-negative bacteria and fungi nih.gov.

Table 1 provides a summary of Galtamycin's susceptibility across different cell lines.

Table 1: Summary of Galtamycin Susceptibility in Various Cell Lines

| Galtamycin Variant | Cell Line Type | Specific Cell Lines Tested | Observed Effect | Reference |

| Galtamycin B | Human Tumor | Various (unspecified) | Cytostatic | researchgate.net |

| Galtamycin C | Normal Liver | LO2 | No cytotoxicity | preprints.orgmdpi.commdpi.com |

| Galtamycin C | Hepatoma Carcinoma | HepG-2, SMMC-7721, Plc-prf-5 | No cytotoxicity | preprints.orgmdpi.commdpi.com |

| Galtamycin (general) | Bacterial | Gram-positive, Gram-negative | Inactive | nih.gov |

| Galtamycin (general) | Fungal | Various (unspecified) | Inactive | nih.gov |

Quantitative assessment of Galtamycin's bioactivity, typically through the determination of half-maximal inhibitory concentration (IC50) values, provides a measure of its potency. For Galtamycin C, in vitro studies determined IC50 values against several liver and hepatoma cell lines. As shown in Table 2, Galtamycin C consistently demonstrated IC50 values greater than 40 µM across all tested cell lines, indicating a relatively low cytotoxic potency in these specific models mdpi.com. While Galtamycin B has been noted for its cytostatic activity, specific IC50 values for Galtamycin B were not detailed in the available preclinical reports researchgate.net.

Table 2: IC50 Values for Galtamycin C in Liver and Hepatoma Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Galtamycin C | LO2 | >40 | mdpi.com |

| Galtamycin C | HepG-2 | >40 | mdpi.com |

| Galtamycin C | SMMC-7721 | >40 | mdpi.com |

| Galtamycin C | Plc-prf-5 | >40 | mdpi.com |

Observations of cellular morphological and phenotypic changes are critical for understanding the mechanism of action of a compound. For Galtamycin C, at concentrations up to 40 µM, no significant cytotoxic effects were observed, and therefore, no notable morphological or phenotypic changes indicative of cell death or distress were reported in the tested liver and hepatoma cell lines preprints.orgmdpi.commdpi.com. While Galtamycin B exhibited cytostatic activity, detailed accounts of induced cellular morphological or phenotypic changes were not explicitly provided in the examined literature researchgate.net. The general "galtamycin" showed low antitumor activity, suggesting minimal or subtle cellular alterations at effective concentrations nih.gov.

Quantitative Bioactivity Evaluation (e.g., IC50 Determination)

In Vivo Studies in Non-Human Models

Beyond in vitro assessments, in vivo studies in non-human models are essential to evaluate the systemic effects and pharmacodynamic properties of Galtamycin in a complex biological system.

Preclinical in vivo investigations of Galtamycin's bioactivity have primarily utilized mouse models, particularly for assessing antitumor potential nih.gov. The selection of mice as a relevant animal model is a standard practice in oncology research due to their genetic tractability, well-characterized immune systems, and the availability of various syngeneic and xenograft tumor models that mimic human cancers nih.govnih.gov. These models allow for the evaluation of a compound's efficacy in a living organism, considering factors such as absorption, distribution, metabolism, and excretion, which are not captured in in vitro settings. The use of mice provides a crucial step in translating in vitro findings to a more complex physiological environment.

Compliance with Good Laboratory Practice (GLP) in Non-Clinical Research

Compliance with Good Laboratory Practice (GLP) is a non-negotiable standard in non-clinical research, particularly for studies intended to support regulatory submissions for new chemical compounds like Galtamycin. GLP is a quality system that encompasses a set of principles designed to ensure the quality, integrity, and reliability of non-clinical laboratory studies. allucent.comjafconsulting.compharmko.comsapiosciences.commmsholdings.comsimbecorion.comeuropa.eupharmacycouncil.orgfda.gov Its implementation is crucial to guarantee that the data generated from preclinical investigations are trustworthy, reproducible, and acceptable to regulatory authorities worldwide. allucent.comjafconsulting.compharmko.comsapiosciences.commmsholdings.com

For Galtamycin's preclinical investigations, adherence to GLP principles ensures that every aspect of the study, from planning and conduct to monitoring, recording, reporting, and archiving of results, is meticulously controlled and documented. simbecorion.comeuropa.eu This rigorous framework prevents data manipulation, misinterpretation, or loss, which could otherwise undermine the validity of the research findings. The historical context of GLP regulations, established in response to concerns about the quality and scientific integrity of non-clinical toxicology studies, underscores its importance in protecting public health. allucent.compharmko.comfda.gov

Key aspects of GLP compliance pertinent to Galtamycin's non-clinical research include:

Organization and Personnel: All personnel involved in the studies are adequately qualified, trained, and their responsibilities are clearly defined and documented. allucent.compharmacycouncil.org

Facilities and Equipment: Testing facilities are of appropriate size and design, ensuring proper separation of activities and prevention of contamination. All equipment used for data generation, measurement, or assessment is calibrated, maintained, and validated to ensure consistent and accurate performance. allucent.commmsholdings.compharmacycouncil.org

Test and Control Articles: Galtamycin (the test article) and any control substances are properly characterized, stored, and handled to maintain their identity, strength, purity, and composition throughout the study.

Study Protocol: A detailed study protocol is established before the commencement of any study, outlining the objectives, methods, procedures, and responsibilities. Any deviations from the protocol are documented and justified. allucent.com

Standard Operating Procedures (SOPs): Comprehensive SOPs govern all routine laboratory operations, ensuring consistency and reproducibility of methods.

Quality Assurance Unit (QAU): An independent Quality Assurance Unit monitors the studies to ensure compliance with GLP principles and SOPs, conducting inspections and reviewing raw data and reports. allucent.com

Records and Reports: All raw data, documentation, and final reports are accurately recorded, signed, dated, and archived in a secure manner, allowing for the reconstruction of the study. allucent.comjafconsulting.comsapiosciences.compharmacycouncil.org

By strictly adhering to GLP, the preclinical data on Galtamycin's cellular changes and other biological activities are deemed reliable and can confidently be submitted to regulatory agencies for evaluation, serving as a robust foundation for its further development. allucent.comjafconsulting.compharmko.com

Analytical Methodologies for Galtamycin Characterization and Quantification

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental for determining the molecular architecture of galtamycin compounds, offering detailed information on atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural assessment of galtamycin and its related compounds nih.govresearchgate.netnih.govmdpi.comnih.govpreprints.org. This technique provides invaluable data on the proton (¹H) and carbon (¹³C) environments within the molecule, enabling the precise assignment of chemical shifts and coupling patterns.

For Galtamycin C, detailed ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) data have been reported mdpi.com. The aliphatic proton and carbon signals of Galtamycin C exhibit similarities to those of landomycin N, suggesting the presence of a disaccharide α-L-cinerulose B-(1→4, 2→3)-β-D-olivosyl moiety mdpi.compreprints.orgnih.gov. The ¹H NMR spectrum of Galtamycin C also reveals five distinct aromatic proton signals at δH 8.39 (s), 7.87 (d, J = 7.8 Hz), 7.73 (d, J = 7.8 Hz), 7.52 (brs), and 6.95 (brs) mdpi.comnih.gov. Notably, the singlet at δH 8.39 (s) for Galtamycin C is observed at a higher frequency compared to the corresponding singlet of landomycin N mdpi.comnih.gov.

The ¹³C NMR spectrum of Galtamycin C further elucidates its aromatic framework, displaying sixteen aromatic carbons with chemical shifts ranging from δC 108.8 to 162.1. Additionally, two quinone carbonyl carbons are observed at δC 187.3 and 186.3 mdpi.comresearchgate.net. These chemical shifts are consistent with those found in rearranged linear angucycline glycosides, such as galtamycinone (B1250251), grincamycin, and grincamycin H, indicating that Galtamycin C possesses a linear tetracyclic system mdpi.comresearchgate.net. The complete structural assignment and determination of the relative configurations of the deoxysugars in Galtamycin C were further corroborated through the application of 2D NMR techniques, including COSY, HMBC, and NOESY correlations mdpi.comnih.govresearchgate.net. Galtamycin D has also been characterized using ¹H and ¹³C NMR data pubcompare.ai.

Table 1: Selected NMR Spectroscopic Data for Galtamycin C

| Nucleus | Chemical Shift (δ) | Multiplicity (J, Hz) | Assignment (Example) |

| ¹H | 8.39 | s | Aromatic proton |

| ¹H | 7.87 | d (7.8) | Aromatic proton |

| ¹H | 7.73 | d (7.8) | Aromatic proton |

| ¹H | 7.52 | brs | Aromatic proton |

| ¹H | 6.95 | brs | Aromatic proton |

| ¹³C | 108.8 - 162.1 | - | Aromatic carbons |

| ¹³C | 187.3 | - | Quinone carbonyl carbon |

| ¹³C | 186.3 | - | Quinone carbonyl carbon |

Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is indispensable for determining the molecular weight and elemental composition of galtamycin compounds, thereby confirming their molecular formulas mdpi.compreprints.orgpubcompare.ainih.govmdpi.comnih.govpreprints.org. The structure of galtamycin, in general, has been assessed using mass spectroscopy nih.govresearchgate.netnih.gov.

For Galtamycin C, HR-ESI-MS analysis has provided a protonated molecular ion at m/z 561.1752 ([M + H]⁺), which closely matches the calculated value for C₃₁H₂₉O₁₀ (561.1761) mdpi.compreprints.orgnih.gov. This data was crucial in establishing its molecular formula as C₃₁H₂₈O₁₀ preprints.orgnih.gov. Similarly, Galtamycin D has been characterized by HR-ESI-MS, showing a protonated molecular ion at m/z 579.1866 ([M + H]⁺), corresponding to the calculated value for C₃₁H₃₁O₁₁ (579.1861) pubcompare.ai. The HR-ESI-MS data for Galtamycin B has also been reported researchgate.net. Furthermore, annotated MS/MS spectra for galtamycin C and galtamycin D have been deposited in spectral libraries, facilitating future comparative analyses knaw.nl.

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for Galtamycin C and Galtamycin D

| Compound | Ion Type | Observed m/z | Calculated m/z | Molecular Formula |

| Galtamycin C | [M + H]⁺ | 561.1752 | 561.1761 | C₃₁H₂₈O₁₀ |

| Galtamycin D | [M + H]⁺ | 579.1866 | 579.1861 | C₃₁H₃₀O₁₁ |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in galtamycin structures, providing insights into their chemical bonding and molecular vibrations mdpi.compreprints.orgnih.govmdpi.comnih.gov. The IR spectrum of Galtamycin C, recorded using KBr, shows distinctive absorption bands at νmax 3383 cm⁻¹ (hydroxyl group), 2917 cm⁻¹ and 2879 cm⁻¹ (C-H stretches), 1727 cm⁻¹, 1657 cm⁻¹, 1608 cm⁻¹, 1584 cm⁻¹, 1525 cm⁻¹, 1471 cm⁻¹, 1286 cm⁻¹, 1247 cm⁻¹, 1108 cm⁻¹, 1017 cm⁻¹, 872 cm⁻¹, 836 cm⁻¹, and 716 cm⁻¹ mdpi.com. These bands indicate the presence of hydroxyl, carbonyl, and aromatic groups within the molecule mdpi.compreprints.orgnih.gov. Galtamycin B and saquayamycin (B1681451) Z have also been characterized by IR spectroscopy using KBr researchgate.netscispace.com.

Table 3: Key Infrared (IR) Absorption Bands for Galtamycin C

| Wavenumber (νmax, cm⁻¹) | Functional Group Assignment |

| 3383 | Hydroxyl group (O-H stretch) |

| 2917, 2879 | C-H stretch |

| 1727, 1657 | Carbonyl groups (C=O stretch) |

| 1608, 1584 | Aromatic ring (C=C stretch) |

Mass Spectrometry (MS and High-Resolution Electrospray Ionization Mass Spectrometry - HR-ESI-MS)

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of galtamycin compounds from complex biological matrices or fermentation broths.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for both the preparative isolation and analytical quantification of galtamycin and its derivatives preprints.orgpubcompare.ainih.govresearchgate.net. Preparative HPLC systems are crucial for purifying galtamycin compounds from crude extracts obtained from microbial fermentations preprints.orgpubcompare.ainih.gov. For instance, Galtamycin D was successfully isolated using a Waters preparative HPLC system equipped with a 1525 pump, 2707 autosampler, and 2998 PDA detector pubcompare.ai. The purification was performed on a SunFire C18 column (10 µm, 100 Å, 19 × 150 mm) at a flow rate of 12.0 mL/min, utilizing a gradient elution with solvent A (dH₂O) and solvent B (acetonitrile) ranging from 70% to 100% B over 20 minutes pubcompare.ai.

For analytical purposes, HPLC coupled with a Diode Array Detector (HPLC-DAD) is frequently used for monitoring and characterizing galtamycin B and saquayamycin Z researchgate.netscispace.com. This setup allows for multiple wavelength monitoring, typically at 210, 230, 260, 280, 310, 360, 435, and 500 nm, to detect and differentiate compounds based on their UV-Vis absorption profiles researchgate.netscispace.com. HPLC is also instrumental in identifying specific compounds, including galtamycin, daunomycin, cosmomycin B, and maltophilin, from extracts of Streptomyces cyaneofuscatus researchgate.net. Analytical HPLC systems commonly utilize C18 columns for effective separation nih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the identification, characterization, and quantification of galtamycin compounds within complex mixtures knaw.nluniversiteitleiden.nl. This technique is particularly effective for analyzing metabolites and confirming their structures.

For Galtamycin C, HPLC-HR-ESI-MS analysis has been performed using an Agilent 1200HPLC/6520QTOFMS system nih.govmdpi.com. This integrated approach allows for precise molecular weight determination and fragmentation analysis, which are critical for structural confirmation. LC-MS analysis of Galtamycin D has also provided UV absorption maxima at 222, 266, and 441 nm, correlating with its yellowish pigmentation pubcompare.aiknaw.nl. LC-MS/MS is broadly applied for the analysis of complex samples, enabling the identification of trace components and the elucidation of their structures mdpi.comresearchgate.netuni-freiburg.de.

Pulsed Amperometric Detection (Applicable to related aminoglycosides)

Pulsed Amperometric Detection (PAD) is an electrochemical detection technique widely employed for the analysis of electroactive compounds, particularly those lacking strong chromophores, such as many aminoglycoside antibiotics. The principle of PAD involves applying a series of precisely timed potential pulses to a working electrode (often gold), which facilitates the oxidation or reduction of the analyte at the electrode surface. This process generates a current proportional to the analyte concentration. Crucially, the pulsed waveform also serves to clean and reactivate the electrode surface, preventing fouling by reaction products and ensuring stable and reproducible measurements over time. researchgate.netresearchgate.netmdpi.com

Aminoglycosides, being highly polar molecules with a lack of a chromophore, are challenging to detect directly using conventional UV-Vis spectrophotometry after chromatographic separation. PAD overcomes this limitation by leveraging their electrochemical properties. This technique is often coupled with High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) for the separation and subsequent detection of various aminoglycosides, including gentamicin, neomycin, and tobramycin. researchgate.netresearchgate.netmdpi.com

Typical operational parameters for PAD in aminoglycoside analysis often involve a gold working electrode and an alkaline mobile phase (e.g., pH 13 for neomycin and tobramycin) to facilitate the oxidation of the compounds. The waveform parameters, including the detection potential, cleaning potentials, and pulse durations, are meticulously optimized to maximize the signal-to-noise ratio and ensure high sensitivity and reproducibility. For instance, studies on neomycin detection using a quadruple-potential waveform have reported detection limits as low as 0.01 µg/mL and linearity over a range of 0.05 to 100 µg/mL with high correlation coefficients. researchgate.net

While Galtamycin B is an anthracycline, possessing inherent chromophores that allow for UV-Vis detection, the principles of electrochemical detection could conceptually be explored for its characterization if electroactive moieties are present. However, PAD is predominantly utilized for compounds like aminoglycosides where alternative, simpler detection methods are not feasible due to their chemical properties.

Immunoassay-Based Detection Systems (e.g., ELISA) (Applicable to related compounds)

Immunoassay-based detection systems, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful and versatile approach for the sensitive and specific quantification of a wide range of compounds, including complex natural products and antibiotics. ELISA relies on the highly specific binding interaction between an antigen (the analyte of interest) and a corresponding antibody. microbenotes.comcreative-biolabs.comr-biopharm.com

The fundamental principle of ELISA involves immobilizing either the antigen or antibody onto a solid surface, typically a microtiter plate. An enzyme is then linked to a secondary antibody or antigen. Upon the addition of a suitable substrate, the enzyme catalyzes a reaction that produces a measurable signal, often a color change, which is proportional to the concentration of the analyte. microbenotes.comcreative-biolabs.comr-biopharm.com

ELISA offers several advantages, including high sensitivity, specificity, speed, cost-effectiveness, and suitability for high-throughput screening. These attributes make it a valuable tool for detecting antibiotic residues in various matrices, including food products and biological samples. tandfonline.comcreative-biolabs.comr-biopharm.comcreative-diagnostics.commybiosource.com For the detection of small molecules like many antibiotics and natural products, competitive ELISA formats are frequently employed. In this setup, the analyte in the sample competes with a labeled reference or standard for a limited number of binding sites on an immobilized antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample. tandfonline.comr-biopharm.combiorxiv.orgoup.com

The applicability of ELISA to complex natural products such as Galtamycin B would necessitate the development of specific antibodies capable of recognizing its unique structural features. While challenging, successful development of such antibodies would enable sensitive and selective quantification of Galtamycin B in various research matrices, similar to how ELISA is used for other plant signaling peptides or drug screening. mybiosource.combiorxiv.orgoup.comresearchgate.net

Method Validation and Quality Control in Research Contexts

In the realm of chemical analysis, particularly for compounds like Galtamycin, rigorous method validation and robust quality control (QC) practices are paramount to ensure the accuracy, reliability, and consistency of research findings. researchgate.netjetir.orgresearchgate.netsolubilityofthings.comnumberanalytics.com

Method Validation is the process of establishing documented evidence that an analytical procedure is suitable for its intended purpose. This involves evaluating several key performance parameters: jetir.orgresearchgate.netujpronline.comresearchgate.netjru-b.com

Accuracy: The closeness of agreement between the test result and the accepted reference value. It is often assessed by analyzing samples of known concentration and determining the recovery. researchgate.netresearchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It encompasses: researchgate.netresearchgate.net

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but over different days, with different analysts, or using different equipment.

Reproducibility: Precision between different laboratories.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netresearchgate.net

Limit of Detection (LOD): The lowest analyte concentration that can be reliably detected, though not necessarily quantified. researchgate.netresearchgate.net

Limit of Quantitation (LOQ): The lowest analyte concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.netresearchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of linearity, accuracy, and precision. researchgate.netresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jetir.orgresearchgate.netresearchgate.net

The results of method validation provide confidence in the analytical data, ensuring that the generated information is suitable for making informed decisions in research and development.

Quality Control (QC) , on the other hand, refers to the operational techniques and activities implemented to monitor and maintain the quality of the analytical process on an ongoing basis. researchgate.netnordtest.infosolubilityofthings.comnumberanalytics.com QC practices are proactive steps taken during the analytical workflow to detect and correct errors in real-time, ensuring that the uncertainty of results found during validation is maintained over time. researchgate.net

Key QC activities in research contexts include:

Routine Calibration: Regular calibration of analytical equipment using certified reference materials or standards ensures consistent performance and accurate measurements. solubilityofthings.comnumberanalytics.com

Use of Control Samples: Analyzing known standards or control samples alongside test samples in every analytical run helps identify discrepancies and ensures the method is performing within predefined limits. researchgate.netnordtest.infosolubilityofthings.com

Control Charts: Plotting control values on control charts allows for the visualization of trends and the detection of out-of-control situations, prompting investigation and corrective actions. researchgate.netnordtest.info

System Suitability Tests (SSTs): These tests are performed before or during the analysis to ensure that the chromatographic system (if applicable) is functioning correctly and is capable of producing reliable results. jetir.org

By integrating comprehensive method validation and stringent quality control measures, researchers can ensure the integrity, reproducibility, and trustworthiness of data generated for compounds like Galtamycin, contributing to robust scientific discovery.

Computational and Theoretical Studies on Galtamycin

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental tools in computational chemistry, allowing researchers to predict the preferred orientation of a ligand within a protein binding site and estimate its binding affinity. These simulations are crucial for understanding the initial interactions between Galtamycin and its potential biological targets.

Ligand-protein interaction analysis, often conducted through molecular dynamics (MD) simulations, provides a dynamic view of how Galtamycin interacts with target proteins. Such studies reveal critical details about binding modes, hydrogen bonding networks, and conformational changes upon ligand binding chem960.comrna-society.orgnih.govchemchart.com.

Galtamycin has been investigated for its potential as an inhibitor of key biological targets:

DNA Gyrase: In comparative molecular dynamics simulations, Galtamycin was studied alongside known inhibitors like SD8, Quanolirone I, and Vineomycin a1 for its interaction with DNA gyrase (GyrA), an enzyme vital for bacterial survival uni.lunih.gov. Analysis of root-mean-square deviation (RMSD) values and the number of hydrogen bonds formed between Galtamycin and GyrA provided insights into the stability and nature of these complexes uni.lunih.gov.

Bcl-2 Protein: Galtamycin B has also been explored as a potential inhibitor of the anti-apoptotic Bcl-2 protein, a critical target in cancer therapy nih.gov. Molecular docking simulations predicted its binding to the Bcl-2 protein, with subsequent molecular dynamics simulations offering a more comprehensive understanding of the dynamic interactions within the binding pocket nih.gov.

Binding affinity prediction is a critical aspect of drug discovery, estimating the strength of the interaction between a ligand and its target. Computational methods like docking scores and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are frequently employed for this purpose nih.gov.

For its interaction with the Bcl-2 protein, Galtamycin B demonstrated a docking score of -11.4 kcal/mol and an MM-GBSA binding energy of -11.1 kcal/mol nih.gov. These values were compared to established inhibitors, such as Venetoclax (docking score: -10.6 kcal/mol; MM-GBSA binding energy: -50.6 kcal/mol) and Saquayamycin (B1681451) F (MM-GBSA binding energy: -53.9 kcal/mol), highlighting Galtamycin B's promising binding characteristics nih.gov.

| Compound | Target Protein | Docking Score (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) |

|---|---|---|---|

| Galtamycin B | Bcl-2 | -11.4 nih.gov | -11.1 nih.gov |

| Venetoclax | Bcl-2 | -10.6 nih.gov | -50.6 nih.gov |

| Saquayamycin F | Bcl-2 | Not specified | -53.9 nih.gov |

Ligand-Protein Interaction Analysis (Comparative studies)

Biosynthetic Pathway Prediction and Engineering

Understanding the biosynthetic pathway of natural products like Galtamycin is crucial for their sustainable production and for engineering novel derivatives. Computational tools are instrumental in deciphering the genetic basis and enzymatic machinery involved in their synthesis.

Galtamycin B is produced by Micromonospora species nih.govwikidata.orgnih.govnih.gov. Genome mining techniques are employed to identify biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites within microbial genomes. Tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BiG-SCAPE (Biosynthetic Gene Cluster Similarity and Phylogeny-based Analysis Engine) are widely used to predict and annotate these gene clusters. The biosynthetic gene cluster for galtamycin B, along with saquayamycin Z, has been cloned and sequenced, providing insights into the assembly of their saccharide chains. Furthermore, a candidate BGC (UDM) exhibiting 97% similarity to the galtamycin C BGC was identified through genome mining in Streptomyces lannensis BYF-106. This cluster was found to contain open reading frames (ORFs) encoding for polyketide synthase (PKS) core enzymes, oxidases, and glycosyltransferases, all essential for the biosynthesis of the angucycline backbone and subsequent modifications.

Genome Mining for Secondary Metabolite Gene Clusters (e.g., AntiSMASH, BiG-SCAPE)

Chemoinformatics and Structure-Activity Relationship (SAR) Studies

Chemoinformatics applies computational and informational techniques to chemical problems, aiding in the analysis of chemical data and the prediction of molecular properties. Structure-Activity Relationship (SAR) studies aim to establish correlations between the chemical structure of compounds and their biological activity, guiding the design of more potent and selective molecules.

Chemoinformatics tools are utilized for dereplication, a process of identifying known compounds within a mixture, and for assessing chemical similarity using various fingerprinting algorithms, such as ECFP6 and FCFP6, and similarity metrics like the Tanimoto coefficient. These methods are valuable for navigating large chemical libraries and prioritizing compounds for further investigation.

While direct, detailed SAR studies focusing solely on Galtamycin B's modifications are not extensively reported in the provided snippets, Galtamycin B is mentioned in the context of angucycline glycosides, where SAR studies have been conducted on related compounds. For instance, studies on other angucyclines like saquayamycins have explored how the nature, number, and linkage of sugar residues influence their cytotoxic activity. This suggests that similar structural modifications to Galtamycin could significantly impact its biological effects. Cheminformatics software can also be used to determine physicochemical properties and assess drug-likeness based on rules like Lipinski's rule of five nih.gov.

Academic Research Applications and Future Perspectives for Galtamycin

Galtamycin as a Molecular Probe in Biological Systems

Molecular probes are indispensable tools in biological research, designed to visualize and control biological systems with high molecular specificity. optica.org They enable the imaging of gene expression patterns, protein distribution, and the real-time monitoring of metabolic processes within living systems. optica.orgu-tokyo.ac.jp Galtamycin's utility as a molecular probe stems from its identified mechanism of action, particularly its interaction with DNA gyrase. researchgate.net

Research has indicated Galtamycin's potential as an inhibitor of DNA gyrase, an essential bacterial enzyme. researchgate.net Through structure-based virtual screening and molecular dynamics simulations, Galtamycin, alongside compounds like Quanolirone I and Vineomycin a1, demonstrated a higher binding affinity to DNA gyrase compared to reference compounds. researchgate.net This inhibitory activity implies that Galtamycin can serve as a valuable tool to investigate the function of DNA gyrase, its role in bacterial DNA replication and transcription, and the broader mechanisms of topoisomerase inhibition. By selectively interfering with DNA gyrase, Galtamycin can help researchers elucidate cellular pathways dependent on this enzyme, providing insights into bacterial physiology and potential vulnerabilities.

Applications in Cell and Molecular Biology Research

Galtamycin B has demonstrated cytostatic activity against various human tumor cell lines, including P-388, A-549, and MEL-28. nii.ac.jpresearchgate.netscispace.com This characteristic makes it a relevant compound for cell biology research focused on understanding cell proliferation, cell cycle regulation, and the mechanisms underlying cancer development. Investigations into its cytostatic effects can shed light on cellular processes related to growth, death, and survival, potentially identifying novel cellular targets or pathways.

In molecular biology, Galtamycin's role as a DNA gyrase inhibitor provides a direct application for studying enzyme kinetics, protein-DNA interactions, and the molecular basis of antibacterial activity. researchgate.net Researchers can utilize Galtamycin to perturb DNA gyrase activity in experimental systems, thereby analyzing the downstream molecular consequences, such as alterations in DNA supercoiling, gene expression, and bacterial viability. Such studies contribute to a deeper understanding of fundamental molecular processes and can inform the development of new antimicrobial strategies. The broader field of molecular and cellular biology research encompasses the analysis of molecular diversity, structure, composition, and the functioning of biological systems, including genomics, proteomics, and metabolomics, where compounds like Galtamycin can serve as specific modulators to probe these complex networks. vdu.ltuu.nl

Strategies for Expanding Angucycline Chemical Diversity through Biosynthetic Engineering

Galtamycin belongs to the angucycline class, which represents the largest group of type II polyketide synthase (PKS)-engineered natural products. rsc.org The biosynthesis of angucyclines is initiated by a minimal PKS complex that produces decaketides, which then undergo various modifications. researchgate.net A significant area of research focuses on expanding the chemical diversity of angucyclines through biosynthetic engineering, leveraging the complex enzymatic machinery involved in their production.

The producing strain, Micromonospora sp. Tü 6368, synthesizes Galtamycin B and Saquayamycin (B1681451) Z from a shared biosynthetic gene cluster. researchgate.net This cluster has been identified and annotated, revealing approximately 31 open reading frames, including six glycosyltransferase genes (saqGT1-saqGT6) that are crucial for assembling the intricate sugar chains of these compounds. researchgate.net Detailed insights into sugar chain construction have been gained through inactivation and expression experiments targeting individual glycosyltransferases. researchgate.net

Strategies for expanding angucycline diversity include:

Combinatorial Biosynthesis: This approach involves manipulating biosynthetic pathways, often by introducing or modifying genes encoding tailoring enzymes, to generate novel angucycline analogues. researchgate.net

Enzyme Characterization and Engineering: Understanding the catalytic activities of tailoring enzymes, such as oxidoreductases and hydroxylases, is vital. For instance, studies have shown that homologous flavoenzyme oxygenases and short-chain alcohol dehydrogenases/reductases (SDRs) from related pathways can yield alternative redox modification patterns, contributing to structural variations. core.ac.uk

Glycosyltransferase Manipulation: Given the importance of deoxy sugars in angucycline structure and activity, engineering glycosyltransferases can lead to the attachment of different sugar moieties, thereby altering the compound's properties. rsc.orgresearchgate.net

These biosynthetic engineering efforts aim to overcome challenges associated with natural product discovery and to generate compounds with improved pharmacological profiles, such as enhanced activity or reduced toxicity.

Emerging Research Directions and Underexplored Potential

Despite significant research, the full potential of Galtamycin and other angucyclines remains underexplored, presenting several emerging research directions. The genus Micromonospora, a prolific source of Galtamycin, continues to be a focus for discovering novel bioactive molecules, with new analytical, biological, and bioinformatics tools enhancing this potential. nii.ac.jpscispace.com

Key emerging areas include:

Genomic and Metabolomic Screening: Combining whole-genome sequencing with guided MS/MS analysis is a promising method for identifying the antibiotic production potential of rare actinobacteria, including Micromonospora species. researchgate.net This high-throughput approach can uncover previously uncharacterized Galtamycin analogues or related compounds.

Exploration of Diverse Niches: The discovery of angucyclines from marine actinomycetes, such as Streptomyces sp. OC1610.4 isolated from intertidal sediments, highlights the importance of exploring diverse environmental niches for novel structures. mdpi.com Many compounds from Streptomyces associated with algae and coral ecosystems remain unidentified, suggesting a rich, untapped source for drug discovery. researchgate.net

Addressing Pharmacological Challenges: While angucyclines exhibit potent biological activities, their development into clinical drugs has been hampered by issues such as toxicity and solubility. mdpi.com Future research could focus on structural modifications of Galtamycin through semi-synthesis or further biosynthetic engineering to improve its therapeutic index.

Mechanism of Action Elucidation: Further detailed studies on the precise mechanisms of action, beyond DNA gyrase inhibition, could reveal additional cellular targets or pathways influenced by Galtamycin. This includes investigating the role of cytochrome P450-catalyzed oxidation in angucycline biosynthesis and modification. researchgate.net

Application in Chemical Biology Tools: As a bioactive compound, Galtamycin could be further developed or modified to serve as a chemical biology tool for dissecting complex biological processes, similar to how molecular probes are designed for in vivo imaging and biomarker discovery. u-tokyo.ac.jp

These directions emphasize the ongoing efforts to unlock the full therapeutic and research potential of Galtamycin and the broader angucycline class.

Q & A

Q. What experimental methods are used to isolate and characterize Galtamycin B from microbial sources?

Galtamycin B is isolated via fermentation of Micromonospora sp. Tü 6368, followed by solvent extraction and chromatographic purification (e.g., HPLC-DAD). Structural elucidation employs NMR, high-resolution mass spectrometry (HR-MS), and optical rotation analysis. For example, Galtamycin B was identified as a red solid with cytotoxic activity, though its specific optical rotation data were not reported in initial studies .

Q. How is the cytotoxic activity of Galtamycin B assessed in preclinical studies?

Cytotoxicity is evaluated using in vitro assays against human tumor cell lines (e.g., MCF-7 breast cancer, A549 lung carcinoma). Dose-response curves are generated to determine IC50 values, with results compared to positive controls like doxorubicin. Data interpretation requires normalization to cell viability baselines and statistical validation (e.g., ANOVA) .

Q. What are the structural features distinguishing Galtamycin B from related anthracycline antibiotics?

Galtamycin B belongs to the angucycline family but differs in its glycosylation pattern and aglycone core. Comparative analysis via tandem MS/MS and nuclear Overhauser effect (NOE) spectroscopy can resolve structural nuances, such as sugar moiety attachments or hydroxyl group positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Galtamycin derivatives across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line sensitivity, serum concentration). To address this, standardize protocols using guidelines like the Minimum Information About a Bioactive Entity (MIABE) and perform cross-laboratory validation. For example, conflicting MIC values for Saquayamycin Z against Staphylococcus aureus (14.4 µg/mL vs. higher/lower in other studies) warrant re-testing under controlled nutrient media and inoculum sizes .

Q. What strategies optimize the yield of Galtamycin B in microbial fermentation?

Yield improvement involves strain engineering (e.g., CRISPR-Cas9 knockout of competing pathways) and media optimization (e.g., carbon/nitrogen ratio adjustments). Statistical design of experiments (DoE), such as response surface methodology, can identify critical factors like pH or aeration rates. Pilot-scale bioreactor trials are essential for scalability assessment .

Q. How do researchers validate the molecular targets of Galtamycin B in cancer cells?

Target identification employs chemoproteomics (e.g., affinity-based pull-down assays with Galtamycin-conjugated beads) and RNA interference (siRNA knockdown of suspected targets). For example, if Galtamycin B inhibits topoisomerase II, comet assays or γH2AX staining can confirm DNA damage .

Methodological Guidance

Designing a study to compare Galtamycin B’s efficacy with existing anthracyclines:

- Objective : Determine if Galtamycin B exhibits superior tumor selectivity.

- Methods :

- Use syngeneic mouse models with implanted tumors (e.g., Lewis lung carcinoma).

- Administer equimolar doses of Galtamycin B and doxorubicin.

- Monitor tumor volume via caliper measurements and assess toxicity through serum ALT/AST levels.

- Apply Kaplan-Meier survival analysis and Cox proportional hazards models .

Addressing low reproducibility in Galtamycin’s cytotoxicity assays:

- Issue : Inconsistent IC50 values across labs.

- Solutions :

- Adopt CLSI guidelines for cell culture (e.g., passage number limits, mycoplasma testing).

- Include internal reference compounds in each assay batch.

- Share raw data via repositories like Zenodo for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.